2-Amino-5-bromopyridine is an aromatic compound characterized by the presence of an amino group and a bromine atom attached to a pyridine ring. Its molecular formula is C₅H₅BrN₂, and it has a CAS number of 1072-97-5. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 136°C to 138°C . Due to its structural features, it exhibits significant reactivity, making it valuable in various chemical syntheses.
Studies indicate that 2-amino-5-bromopyridine exhibits biological activity relevant to pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various drugs, including:
Additionally, its derivatives have shown potential antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-amino-5-bromopyridine typically involves the bromination of 2-aminopyridine. Common methods include:
The primary applications of 2-amino-5-bromopyridine include:
Several compounds share structural similarities with 2-amino-5-bromopyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminopyridine | Amino group at position 2 | Lacks bromination; serves as a precursor |
3-Amino-5-bromopyridine | Amino group at position 3 | Different position of amino group affects reactivity |
2-Amino-3-bromopyridine | Amino group at position 2 | Distinct reactivity patterns due to bromination at position 3 |
4-Aminobenzonitrile | Amino group on benzene ring | Different aromatic system; used in different applications |
The unique positioning of the amino and bromine groups on the pyridine ring imparts distinct chemical properties to 2-amino-5-bromopyridine, making it particularly valuable in pharmaceutical synthesis compared to its analogs.
Acute Toxic;Irritant